4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These involve the reaction of aldehydes or ketones with amines or other nucleophiles to form the desired product.
Cyclization Reactions: These are used to form the pyrazolone ring structure, which is a key component of the compound.
Substitution Reactions: These involve the replacement of specific functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives and thiazole-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of 4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H26N4OS |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(4E)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyrazol-3-one |
InChI |
InChI=1S/C28H26N4OS/c1-4-31(5-2)24-14-10-20(11-15-24)16-25-19(3)30-32(27(25)33)28-29-26(18-34-28)23-13-12-21-8-6-7-9-22(21)17-23/h6-18H,4-5H2,1-3H3/b25-16+ |
InChI Key |
WCVGGLPOZVXKRK-PCLIKHOPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.